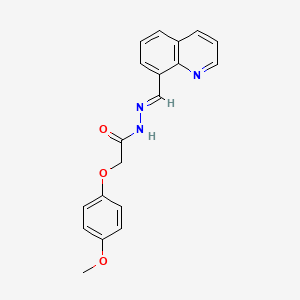

2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the condensation of aldehydes with acetohydrazides in a suitable solvent like methanol. For instance, compounds with similar structures have been synthesized by reacting chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, leading to Schiff-base compounds characterized by X-ray diffraction, NMR, and IR spectroscopy (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide has been elucidated using techniques like X-ray crystallography. These structures often feature significant dihedral angles between aromatic rings, indicative of their spatial arrangement and potential intermolecular interactions. Such compounds can form one-dimensional chain structures through hydrogen bonding, contributing to their crystalline nature (Li Jia-ming, 2009).

科学的研究の応用

Nonlinear Optical Properties

A study by Naseema et al. (2010) focused on the nonlinear optical properties of certain hydrazones, including compounds similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their research indicated that these compounds are promising for optical device applications like optical limiters and optical switches due to their effective optical power limiting behavior and other nonlinear optical parameters (Naseema et al., 2010).

Synthesis of Quinoline Derivatives

In 2001, Quideau et al. presented a methodology for synthesizing indole and quinoline derivatives, starting from nitrogen-tethered 2-methoxyphenols, which could be related to the chemical structure of the compound . This method holds potential for synthesizing complex alkaloid skeletons (Quideau et al., 2001).

Anticonvulsant Properties

Alswah et al. (2013) explored the anticonvulsant properties of novel quinoxaline derivatives, including a compound structurally related to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their findings suggest these compounds could be potential candidates for developing new anticonvulsant agents (Alswah et al., 2013).

Structural Studies

Karmakar et al. (2009) investigated the crystal structure of compounds including N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, which is closely related to the compound . Their study provides insights into the structural aspects of these compounds, which could be relevant for various chemical applications (Karmakar et al., 2009).

Corrosion Inhibition

Yadav et al. (2015) researched the application of acetohydrazides, including compounds structurally similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, in corrosion inhibition of mild steel in acidic mediums. Their findings highlight the effectiveness of these compounds in protecting metals against corrosion (Yadav et al., 2015).

Anti-Mycobacterial Agents

Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis. This research suggests the potential of similar compounds, including 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, as anti-mycobacterial agents (Yar et al., 2006).

特性

IUPAC Name |

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONWJYQGFEVNW-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)